Azido-PEG1-methylamine Azido-PEG1-methylamine Azido-PEG1-methylamine is a PEG derivative containing an amino group with a methylamine group. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1835759-88-0
VCID: VC0520214
InChI: InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3
SMILES: CNCCOCCN=[N+]=[N-]
Molecular Formula: C5H12N4O
Molecular Weight: 144.18

Azido-PEG1-methylamine

CAS No.: 1835759-88-0

Cat. No.: VC0520214

Molecular Formula: C5H12N4O

Molecular Weight: 144.18

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG1-methylamine - 1835759-88-0

Specification

CAS No. 1835759-88-0
Molecular Formula C5H12N4O
Molecular Weight 144.18
IUPAC Name 2-(2-azidoethoxy)-N-methylethanamine
Standard InChI InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3
Standard InChI Key DRMPMTBZYHVFIA-UHFFFAOYSA-N
SMILES CNCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Azido-PEG1-methylamine (CAS: 1835759-88-0) is a bifunctional crosslinker characterized by an azide group and a methylamine terminal connected by a short PEG chain. The compound has several synonyms in scientific literature, including 2-(2-azidoethoxy)-N-methylethanamine HCl, Azido-PEG1-C2-methylamine, and 2-(2-Azidoethoxy)-N-methylethanamine .

Basic Chemical Properties

The fundamental chemical properties of Azido-PEG1-methylamine are summarized in the following table:

PropertyValue
Chemical FormulaC5H12N4O
Molecular Weight144.18 g/mol
CAS Number1835759-88-0
SMILES Notation[N-]=[N+]=NCCOCCNC
MDL NumberMFCD29042337
Physical StateTypically liquid
SolubilitySoluble in aqueous media due to PEG spacer

Computational Chemistry Properties

Computational analysis of Azido-PEG1-methylamine reveals important parameters that influence its behavior in chemical and biological systems:

ParameterValue
TPSA (Topological Polar Surface Area)70.02
LogP0.5327
Hydrogen Acceptors3
Hydrogen Donors1
Rotatable Bonds6

These computational properties indicate that Azido-PEG1-methylamine has moderate hydrophilicity (LogP value), modest hydrogen bonding capabilities, and significant conformational flexibility due to its rotatable bonds .

Functional Group Reactivity

The dual-functionality of Azido-PEG1-methylamine makes it particularly valuable for chemical conjugation applications. The compound contains two distinct reactive groups that enable orthogonal conjugation strategies.

Azide Group Reactivity

The azide group (-N₃) represents one of the functional ends of the molecule and exhibits specific reactivity profiles:

  • Participates in click chemistry reactions with alkyne-containing molecules

  • Forms stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Reacts efficiently with strained alkynes such as bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) in strain-promoted azide-alkyne cycloaddition (SPAAC)

  • Enables bioorthogonal chemistry in biological systems due to the absence of azide groups in natural biomolecules

Methylamine Group Reactivity

The methylamine terminal group (-NH-CH₃) provides complementary reactivity:

  • Reacts with carboxylic acids to form amide bonds

  • Forms conjugates with activated NHS esters

  • Participates in reductive amination reactions with aldehydes and ketones

  • Can be modified through various acylation reactions

The presence of the PEG spacer between these functional groups enhances water solubility and reduces steric hindrance during conjugation reactions, making the molecule particularly useful in bioconjugation applications.

Applications in Bioconjugation

Azido-PEG1-methylamine has emerged as a valuable tool in bioconjugation chemistry due to its dual functionality and the bioorthogonality of the azide group.

Click Chemistry Applications

The azide component of Azido-PEG1-methylamine makes it ideal for click chemistry applications, which have revolutionized bioconjugation approaches due to their:

  • High specificity and efficiency under mild conditions

  • Compatibility with aqueous environments

  • Minimal side reactions with biological functional groups

  • Capability to form stable linkages

These properties enable the precise attachment of molecules to proteins, nucleic acids, and other biomolecules with minimal disruption to their natural function .

Biomolecule Modification

Researchers utilize Azido-PEG1-methylamine for:

  • Protein labeling with fluorescent probes

  • Antibody-drug conjugate development

  • Surface functionalization of nanoparticles

  • Immobilization of biomolecules onto solid supports

  • Creation of affinity reagents for purification and detection

The PEG spacer in Azido-PEG1-methylamine provides sufficient distance between conjugated molecules, reducing steric hindrance and preserving the activity of sensitive biomolecules .

Applications in Drug Delivery Systems

The unique properties of Azido-PEG1-methylamine make it particularly valuable in pharmaceutical research and drug delivery system development.

Targeted Drug Delivery

Azido-PEG1-methylamine can be utilized to create targeted drug delivery systems through:

  • Conjugation of therapeutic agents to the methylamine group

  • Attachment of targeting moieties (antibodies, peptides, aptamers) via the azide group

  • Development of stimuli-responsive drug carriers

  • Enhancement of drug solubility and circulation time

These applications have potential to improve therapeutic efficacy while reducing side effects through precise targeting of disease sites.

PEGylation Enhancement

The incorporation of Azido-PEG1-methylamine into PEGylation strategies offers several advantages:

  • Controlled conjugation through orthogonal chemistry

  • Preservation of active pharmaceutical ingredient functionality

  • Enhanced pharmacokinetic profiles

  • Reduced immunogenicity of biological therapeutics

  • Improved solubility and stability of conjugated drugs

The versatility of this compound enables researchers to develop more sophisticated drug delivery platforms that respond to specific biological triggers or target particular cell types.

Analytical Applications

The uniquely reactive functional groups of Azido-PEG1-methylamine make it valuable for various analytical applications in research and diagnostics.

Imaging and Labeling Probes

Azido-PEG1-methylamine serves as a key intermediate in the development of:

  • Fluorescent probes for cellular imaging

  • Contrast agents for medical imaging

  • Affinity-based detection reagents

  • Molecular sensors for analyte detection

The ability to conjugate detection molecules through either the azide or methylamine functional group provides flexibility in probe design and application .

Surface Functionalization

In materials science and analytical chemistry, Azido-PEG1-methylamine contributes to:

  • Modification of biosensor surfaces

  • Functionalization of microarrays

  • Development of affinity chromatography media

  • Creation of specialized diagnostic tools

These applications leverage the compound's ability to form stable linkages while providing the beneficial properties of PEG spacers, including reduced non-specific binding and improved biocompatibility.

Research Findings and Future Directions

The continued exploration of Azido-PEG1-methylamine and related compounds reflects ongoing interest in developing more sophisticated bioconjugation strategies.

Recent Research Developments

Recent research involving PEG-azide derivatives like Azido-PEG1-methylamine has focused on:

  • Development of novel click chemistry variants with improved kinetics

  • Catalyst-free bioorthogonal conjugation methods

  • Site-specific protein modification techniques

  • Targeted drug delivery systems with enhanced specificity

  • Multi-functional imaging probes combining diagnostic and therapeutic capabilities

These advances continue to expand the utility of Azido-PEG1-methylamine in both basic research and applied scientific applications .

Emerging Applications

Emerging applications for Azido-PEG1-methylamine include:

  • Integration into DNA-encoded library technologies

  • Development of bispecific antibody conjugates

  • Creation of advanced biomaterials for tissue engineering

  • Design of stimuli-responsive nanocarriers

  • Precision medicine applications requiring targeted therapy delivery

These applications highlight the continued relevance of this compound in addressing contemporary challenges in biotechnology and pharmaceutical development.

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